molecular formula C16H16BrNO2 B3610741 N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide

Cat. No.: B3610741
M. Wt: 334.21 g/mol
InChI Key: WJYBIPNTZWDZBH-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromine atom, hydroxyl group, and two methyl groups attached to a phenyl ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2,5-dimethylphenol, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid to yield 3-bromo-4-hydroxy-2,5-dimethylphenol.

    Amidation: The brominated phenol is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated phenylbenzamide.

    Substitution: Substituted phenylbenzamides with various functional groups.

Scientific Research Applications

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-hydroxyphenyl)-4-methylbenzamide
  • N-(3-chloro-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide
  • N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-ethylbenzamide

Uniqueness

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-9-4-6-12(7-5-9)16(20)18-13-8-10(2)15(19)14(17)11(13)3/h4-8,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBIPNTZWDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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